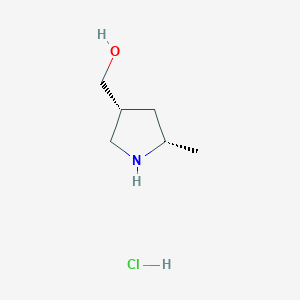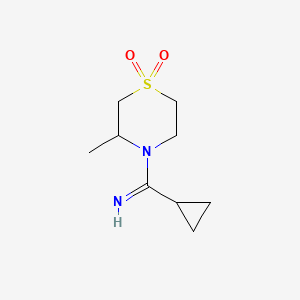
Ethyl 2,2-dimorpholinoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2,2-dimorpholinoacetate is an organic compound with the molecular formula C12H22N2O4 It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of two morpholine rings attached to an ethyl acetate moiety
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2,2-dimorpholinoacetate can be synthesized through a multi-step process involving the reaction of morpholine with ethyl chloroacetate. The reaction typically occurs under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. The final product is typically obtained in high purity through a series of purification steps, including filtration, washing, and drying.
化学反応の分析
Types of Reactions
Ethyl 2,2-dimorpholinoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or morpholine moieties, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学的研究の応用
Ethyl 2,2-dimorpholinoacetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the production of polymers, coatings, and other materials due to its reactivity and stability.
作用機序
The mechanism of action of ethyl 2,2-dimorpholinoacetate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with various substrates. Its biological activities may be attributed to its ability to interact with cellular components, such as enzymes and receptors, leading to changes in cellular function and signaling pathways.
類似化合物との比較
Ethyl 2,2-dimorpholinoacetate can be compared with other similar compounds, such as:
Ethyl morpholinoacetate: A simpler derivative with only one morpholine ring.
Dimorpholinoethane: A compound with two morpholine rings attached to an ethane backbone.
Morpholine derivatives: A broad class of compounds with varying substituents on the morpholine ring.
Uniqueness
This compound is unique due to its dual morpholine rings and ethyl acetate moiety, which confer distinct chemical and biological properties
特性
分子式 |
C12H22N2O4 |
|---|---|
分子量 |
258.31 g/mol |
IUPAC名 |
ethyl 2,2-dimorpholin-4-ylacetate |
InChI |
InChI=1S/C12H22N2O4/c1-2-18-12(15)11(13-3-7-16-8-4-13)14-5-9-17-10-6-14/h11H,2-10H2,1H3 |
InChIキー |
RUZPFSRBPSBQMG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(N1CCOCC1)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



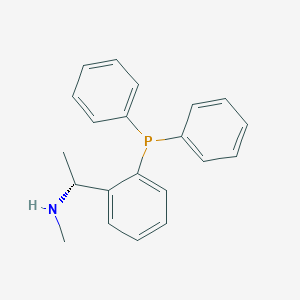
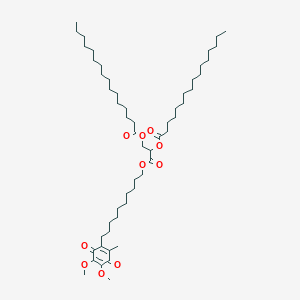
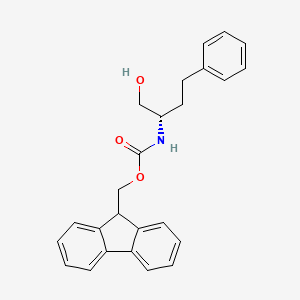
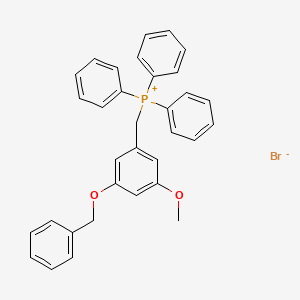


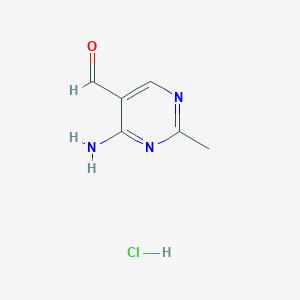


![8-(2-Hydroxyethyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B15222064.png)
